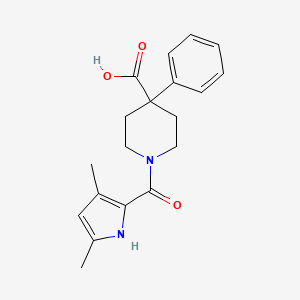![molecular formula C14H14FNO2S B7682443 2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)
2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly known as EFMP or simply as compound 1. EFMP has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Mécanisme D'action
EFMP exerts its inhibitory activity by binding to the active site of the target enzyme, thereby preventing the enzyme from carrying out its normal function. The exact mechanism of action of EFMP is still under investigation, but it is believed to involve the formation of a covalent bond between the sulfinylmethyl group of EFMP and the active site of the enzyme.
Biochemical and Physiological Effects
EFMP has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a potential candidate for the treatment of neurological disorders. However, the effects of EFMP on other biological systems are still under investigation. Studies have shown that EFMP does not exhibit significant cytotoxicity towards a range of cell lines, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
EFMP has several advantages for lab experiments, including its high purity and stability, making it a viable option for large-scale production. However, EFMP has some limitations, including its relatively low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
For research on EFMP include the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety profile in vivo, and the development of EFMP-based therapeutics for the treatment of neurological disorders. Additionally, EFMP may have potential applications in other areas, such as the development of insecticides and herbicides, which could be explored in future studies.
Conclusion
In conclusion, EFMP is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. EFMP has been shown to exhibit potent inhibitory activity against a range of enzymes, making it a potential candidate for the treatment of neurological disorders. Further research is needed to determine its potential as a therapeutic agent and to explore its potential applications in other areas.
Méthodes De Synthèse
EFMP can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the final product, EFMP. The synthesis method has been optimized to obtain high yields of pure EFMP, making it a viable option for large-scale production.
Applications De Recherche Scientifique
EFMP has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the regulation of neurotransmitters, making EFMP a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-2-18-14-8-4-6-12(16-14)10-19(17)13-7-3-5-11(15)9-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNWDSPIRUSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CS(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)